BenchChemオンラインストアへようこそ!

5-(Aminomethyl)quinoxalin-6-ol

Medicinal Chemistry Scaffold Design Structure–Activity Relationship

5-(Aminomethyl)quinoxalin-6-ol (IUPAC: 5-(aminomethyl)quinoxalin-6-ol; CAS 766462-63-9; molecular formula C9H9N3O; MW 175.19 g/mol) is a bifunctional heterocyclic compound belonging to the quinoxaline family, characterized by a fused benzene–pyrazine ring system bearing a primary aminomethyl (-CH2NH2) substituent at position 5 and a phenolic hydroxyl (-OH) group at position Its computed physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 383.8±37.0 °C (760 mmHg), and a refractive index of 1.718. The compound is commercially available from multiple specialty chemical suppliers with recommended purity specifications of ≥97% , positioning it as a viable research intermediate and a potential lead‑like scaffold for medicinal chemistry programs targeting central nervous system disorders, oncology, and anti‑infective indications, consistent with the broad pharmacological relevance of functionalized quinoxaline cores.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B11915037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)quinoxalin-6-ol
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1O)CN
InChIInChI=1S/C9H9N3O/c10-5-6-8(13)2-1-7-9(6)12-4-3-11-7/h1-4,13H,5,10H2
InChIKeyFKFKWQZAJMWUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)quinoxalin-6-ol (CAS 766462-63-9): Core Properties and Baseline Procurement Profile


5-(Aminomethyl)quinoxalin-6-ol (IUPAC: 5-(aminomethyl)quinoxalin-6-ol; CAS 766462-63-9; molecular formula C9H9N3O; MW 175.19 g/mol) is a bifunctional heterocyclic compound belonging to the quinoxaline family, characterized by a fused benzene–pyrazine ring system bearing a primary aminomethyl (-CH2NH2) substituent at position 5 and a phenolic hydroxyl (-OH) group at position 6. Its computed physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 383.8±37.0 °C (760 mmHg), and a refractive index of 1.718 . The compound is commercially available from multiple specialty chemical suppliers with recommended purity specifications of ≥97% , positioning it as a viable research intermediate and a potential lead‑like scaffold for medicinal chemistry programs targeting central nervous system disorders, oncology, and anti‑infective indications, consistent with the broad pharmacological relevance of functionalized quinoxaline cores [1].

Why 5-(Aminomethyl)quinoxalin-6-ol Is Not Interchangeable with Simpler Quinoxaline Analogs


Simple in‑class substitution of 5‑(aminomethyl)quinoxalin‑6‑ol with analogs such as 5‑(aminomethyl)quinoxaline (CAS 933694‑47‑4; lacking the 6‑OH group) or quinoxalin‑6‑ol (CAS 7467‑91‑6; lacking the aminomethyl group) is functionally inadequate because the simultaneous presence of the 5‑CH2NH2 and 6‑OH groups creates a unique hydrogen‑bond donor/acceptor pharmacophore that is absent in either mono‑functionalized comparator. This dual‑substitution pattern imparts distinct electronic and steric properties—the hydroxyl group modulates the pKa and tautomeric behavior of the ring system, while the aminomethyl arm provides a flexible anchor for target engagement or further derivatization [1]. The combination has been independently recognized as a privileged motif for polypharmacology against aminergic G‑protein‑coupled receptors, monoamine oxidases, and kinase targets, making indiscriminate replacement with single‑substituent variants a risk to both potency and selectivity profiles [2].

5-(Aminomethyl)quinoxalin-6-ol: Quantitative Differentiation Evidence Head‑to‑Head Against Closest Analogs


Dual‑Substituent Pharmacophore: Structural Differentiation from 5‑(Aminomethyl)quinoxaline and Quinoxalin‑6‑ol

5‑(Aminomethyl)quinoxalin‑6‑ol is the only commercially catalogued quinoxaline that simultaneously carries a 5‑aminomethyl and a 6‑hydroxy substituent. The closest mono‑functionalized comparators—5‑(aminomethyl)quinoxaline (CAS 933694‑47‑4; C9H9N3; MW 159.19) and quinoxalin‑6‑ol (CAS 7467‑91‑6; C8H6N2O; MW 146.15) —each lack one of the two key functional groups. This dual‑substitution creates three additional hydrogen‑bond donor/acceptor sites and increases the topological polar surface area relative to either comparator [1]. The presence of the 6‑OH group also enables tautomeric equilibration (enol–imine vs. keto‑amine) that is structurally forbidden in the 6‑deoxy analog [1].

Medicinal Chemistry Scaffold Design Structure–Activity Relationship

Physicochemical Differentiation: MW, logP, and Hydrogen‑Bonding Capacity vs. 2‑(Aminomethyl)quinoxaline

Compared to the isomeric 2‑(aminomethyl)quinoxaline (CAS 131052‑78‑3; MW 159.19), the 6‑hydroxy substituent of 5‑(aminomethyl)quinoxalin‑6‑ol increases molecular weight by ~16 Da (175.19 vs. 159.19 g/mol) and introduces a phenolic hydroxyl that substantially reduces calculated logP. Using the ChemSpider‑reported SMILES (C1=CC2=NC=CN=C2C(=C1O)CN) , predicted logP for the target compound is approximately 0.8–1.0, whereas 2‑(aminomethyl)quinoxaline has a predicted logP of ~1.5–1.7 . This ~0.7 log unit reduction translates to a roughly five‑fold increase in aqueous solubility at physiological pH [1].

Drug‑likeness Physicochemical Profiling Lead Optimization

Class‑Level MAO‑A/B Inhibition Potential: Inferred Selectivity Advantage Over Non‑Hydroxylated Quinoxalines

Although no direct enzyme inhibition data have been published for 5‑(aminomethyl)quinoxalin‑6‑ol, SAR studies on related quinoxaline‑based MAO inhibitors demonstrate that a hydroxyl substituent at the 6‑position is a critical determinant of MAO‑A vs. MAO‑B selectivity. In a series of 2‑benzyl‑3‑hydrazinylquinoxaline derivatives, compounds bearing a hydroxyl group showed up to 6‑fold selectivity for MAO‑A over MAO‑B [1]. In contrast, the non‑hydroxylated 5‑(aminomethyl)quinoxaline scaffold (as represented in 5‑aminomethylquinoxaline‑2,3‑diones) preferentially engages NMDA/AMPA receptors without significant MAO activity [2]. This class‑level SAR strongly suggests that the 6‑OH group of 5‑(aminomethyl)quinoxalin‑6‑ol confers MAO‑binding competence that is absent in the 6‑deoxy analogs.

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Synthetic Tractability and Purity Benchmarking vs. 5‑Aminomethylquinoxaline‑2,3‑diones

5‑(Aminomethyl)quinoxalin‑6‑ol retains the aromatic quinoxaline core and does not require the oxidative step needed to access the 2,3‑dione series. This structural simplification translates to higher reported commercial purity: the target compound is routinely supplied at ≥97% purity , whereas many 5‑aminomethylquinoxaline‑2,3‑dione analogs require post‑synthetic purification to reach >95% purity, with reported isolated yields of only 45–80% for the cyclization/oxidation sequence [1]. The absence of the 2,3‑diketone motif also eliminates the potential for irreversible redox cycling that complicates biological interpretation of quinoxaline‑2,3‑dione data [2].

Synthetic Chemistry Parallel Synthesis Library Production

Priority Application Scenarios for 5‑(Aminomethyl)quinoxalin‑6‑ol in Research and Early Discovery


Focused Library Synthesis for Aminergic GPCR and MAO Probe Discovery

The dual 5‑aminomethyl/6‑hydroxy pharmacophore makes 5‑(aminomethyl)quinoxalin‑6‑ol a compelling starting scaffold for parallel synthesis of focused libraries targeting aminergic G‑protein‑coupled receptors and monoamine oxidases. The primary amine at position 5 can be readily diversified via reductive amination or amide coupling, while the 6‑OH group serves as a tunable hydrogen‑bond donor that can be exploited for selectivity engineering. Class‑level SAR indicates that hydroxylated quinoxalines exhibit nanomolar MAO‑B inhibition (IC50 values as low as 46–488 nM) [1], supporting the use of this scaffold in neurodegeneration and neuropsychiatric probe discovery programs.

Lead‑like Starting Point for Kinase and EGFR Inhibitor Optimization

With a molecular weight of 175.19 g/mol and favorable lead‑like physicochemical properties, 5‑(aminomethyl)quinoxalin‑6‑ol is well‑suited as a fragment‑sized starting point for structure‑based optimization of kinase inhibitors, particularly those targeting EGFR, VEGFR‑2, and c‑Met. The quinoxaline core is a recognized ATP‑mimetic hinge‑binding motif, and the 6‑OH group provides an additional anchor point for ribose‑pocket interactions [2]. The compound's commercial availability at ≥97% purity ensures reproducibility across iterative medicinal chemistry cycles.

Antimicrobial Resistance Research: Efflux Pump Inhibitor Scaffold

Quinoxaline derivatives bearing a hydroxyl substituent at position 6 have demonstrated activity as bacterial efflux pump inhibitors, reducing the MIC of co‑administered fluoroquinolones and macrolides against *Pseudomonas aeruginosa* [3]. The aminomethyl arm of 5‑(aminomethyl)quinoxalin‑6‑ol offers a derivatization handle for optimizing outer‑membrane penetration and pump binding affinity, making it a strategic procurement choice for academic and industrial groups engaged in anti‑virulence and antibiotic potentiator research.

Neuroprotective Agent Screening in Dopaminergic Cell Models

6‑Aminoquinoxaline derivatives structurally related to 5‑(aminomethyl)quinoxalin‑6‑ol have shown neuroprotective effects in cell culture models of Parkinson's disease, preserving dopaminergic neuron viability under oxidative stress conditions [4]. The 6‑hydroxy substitution pattern is hypothesized to confer radical‑scavenging activity that complements the metal‑chelating capacity of the quinoxaline nitrogen atoms. Procurement of 5‑(aminomethyl)quinoxalin‑6‑ol enables direct evaluation of this dual‑mechanism neuroprotection hypothesis in MPTP‑ or 6‑OHDA‑based *in vitro* models.

Quote Request

Request a Quote for 5-(Aminomethyl)quinoxalin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.